
3-(Chloromethyl)cyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)cyclopent-2-enone is an organic compound characterized by a cyclopent-2-enone ring with a chloromethyl substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of the enone moiety can yield cyclopentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopent-2-enones.
Oxidation: Cyclopent-2-enone carboxylic acids or diketones.
Reduction: Cyclopentanol derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)cyclopent-2-enone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Cyclopent-2-enone: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
3-(Bromomethyl)cyclopent-2-enone: Similar in structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the leaving group.
Cyclopent-2-enone derivatives: Various derivatives with different substituents at the third position, each exhibiting unique reactivity and applications.
Uniqueness: 3-(Chloromethyl)cyclopent-2-enone is unique due to the presence of the chloromethyl group, which enhances its reactivity and broadens its application scope in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7ClO |
|---|---|
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
3-(chloromethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2 |
Clé InChI |
IHNSKCGGQFMZGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

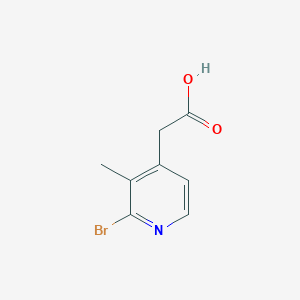
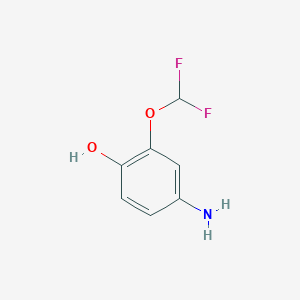
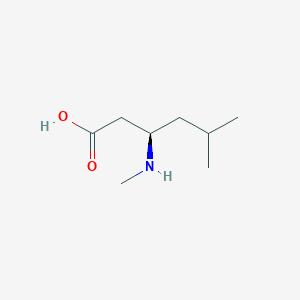
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
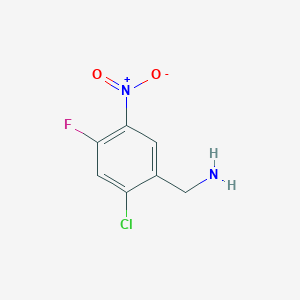
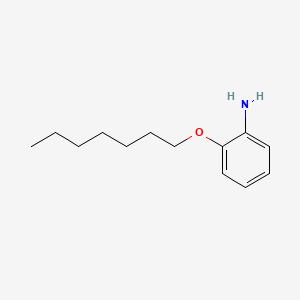
![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
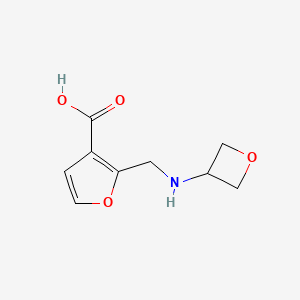
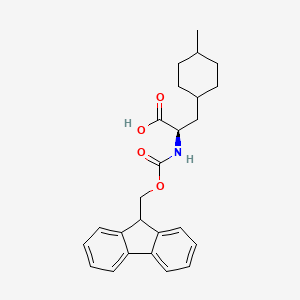
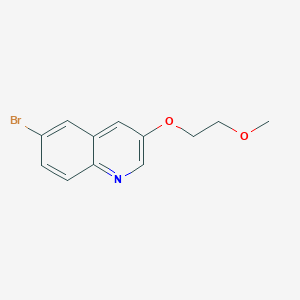
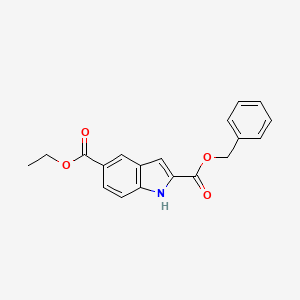
![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
